![molecular formula C16H17N5S B2449974 methyl 1-phenyl-4-(1-pyrrolidinyl)-1H-pyrazolo[3,4-d]pyrimidin-6-yl sulfide CAS No. 339106-41-1](/img/structure/B2449974.png)
methyl 1-phenyl-4-(1-pyrrolidinyl)-1H-pyrazolo[3,4-d]pyrimidin-6-yl sulfide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Methyl 1-phenyl-4-(1-pyrrolidinyl)-1H-pyrazolo[3,4-d]pyrimidin-6-yl sulfide” is a complex organic compound. The pyrrolidine ring, a five-membered nitrogen heterocycle, is a key component of this compound . This saturated scaffold is of great interest due to its ability to efficiently explore the pharmacophore space due to sp3-hybridization, its contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .
Synthesis Analysis
The synthesis of compounds with a pyrrolidine ring can be achieved through two main strategies . The first involves ring construction from different cyclic or acyclic precursors, while the second involves the functionalization of preformed pyrrolidine rings . The stereogenicity of carbons in the pyrrolidine ring is a significant feature, and the different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates .Molecular Structure Analysis
The molecular structure of this compound is complex, with a pyrrolidine ring attached to a pyrazolo[3,4-d]pyrimidin-6-yl group. The pyrrolidine ring contributes to the stereochemistry of the molecule and allows for increased three-dimensional coverage due to the non-planarity of the ring .Applications De Recherche Scientifique
Anticancer Activity
Pyrazolo[3,4-d]pyrimidines have garnered attention due to their potential as anticancer agents. The structural resemblance of this compound to nucleotide base pairs in DNA and RNA makes it valuable for cancer treatment . Researchers have explored derivatives of pyrazolo[3,4-d]pyrimidine for their ability to inhibit cancer cell growth. Further studies are needed to elucidate specific mechanisms and optimize their efficacy.
Antimicrobial Properties
The compound’s heterocyclic structure contributes to its antimicrobial activity. For instance, 5-arylazothiazoles and hexahydropyrimido-[4,5-d][1,2,4]triazolo[4,3-a]pyrimidines, synthesized from hydrazonoyl halides, have shown promise against various microorganisms . Investigating the compound’s mode of action and optimizing its potency could lead to novel antimicrobial agents.
Immunomodulatory Potential
1-Phenylchromeno[4,3-c]pyrazol-4-ones, which contain the pyrazolo[3,4-d]pyrimidine moiety, interact with the benzodiazepine central receptor. These compounds have been explored for their immunomodulatory effects . Further research may uncover their precise mechanisms and therapeutic applications.
Antitubercular Activity
(E)-1-(2-(1H-indol-3-yl)-5-(pyridin-4-yl)-1,3,4-oxadiazol-3(2H)-yl)-3-(substitutedphenyl)prop-2-en-1-one derivatives derived from pyridine and indole have been tested for in vitro antitubercular activity. While not directly related to the compound , this highlights the broader potential of pyrazolo[3,4-d]pyrimidine derivatives in combating infectious diseases .
Therapeutic Applications in Neurological Disorders
1-Phenyl-3-methyl-5-pyrazolone (Edaravone) is a pyrazolone derivative used as an antioxidant and intravenous medication for stroke recovery and amyotrophic lateral sclerosis (ALS). Although not identical to our compound, it underscores the relevance of pyrazolone-based structures in neurological therapeutics .
Structure-Activity Relationship (SAR) Studies
Ongoing research focuses on understanding the SAR of pyrimidine derivatives, including pyrazolo[3,4-d]pyrimidines, as anticancer agents. By analyzing the impact of structural modifications on biological activity, scientists aim to design more potent and efficacious drugs with pyrimidine scaffolds .
Propriétés
IUPAC Name |
6-methylsulfanyl-1-phenyl-4-pyrrolidin-1-ylpyrazolo[3,4-d]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5S/c1-22-16-18-14(20-9-5-6-10-20)13-11-17-21(15(13)19-16)12-7-3-2-4-8-12/h2-4,7-8,11H,5-6,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKAYHIFMFKNTEK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC2=C(C=NN2C3=CC=CC=C3)C(=N1)N4CCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 1-phenyl-4-(1-pyrrolidinyl)-1H-pyrazolo[3,4-d]pyrimidin-6-yl sulfide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-butyl-1-((2-fluorobenzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2449891.png)
![2-((4-fluorophenyl)thio)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)acetamide](/img/structure/B2449893.png)

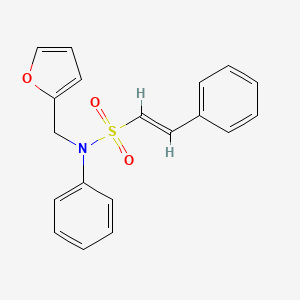
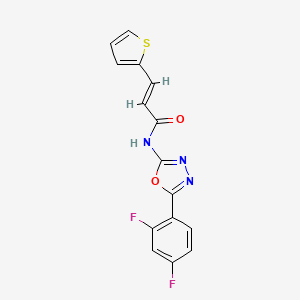
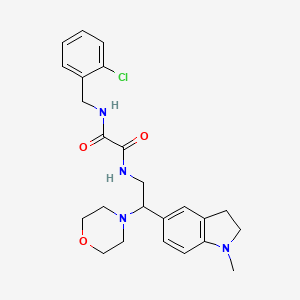
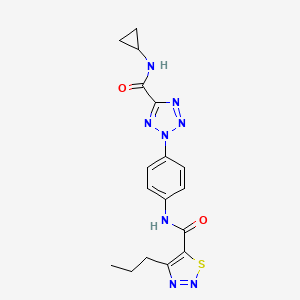

![N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-3,4-difluorobenzamide](/img/structure/B2449907.png)

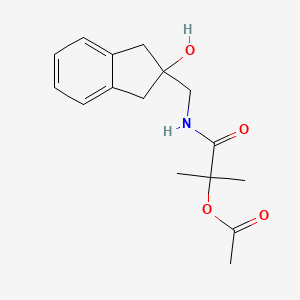
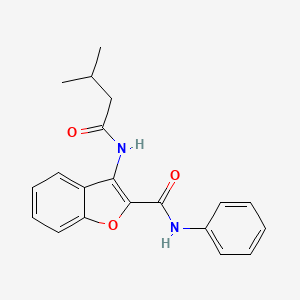
![N-(3,5-dimethylphenyl)-2-((1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide](/img/structure/B2449912.png)
